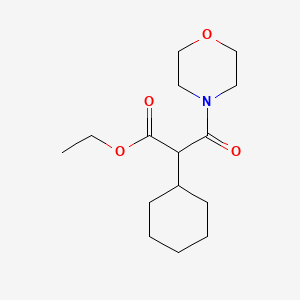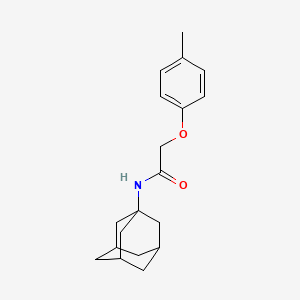![molecular formula C15H15NO3 B5174147 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5174147.png)
3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one, also known as AMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has also been shown to inhibit the activity of protein kinase C, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one involves the inhibition of the activity of protein kinase C by binding to its regulatory domain. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes, including inflammation and pain.
Biochemical and Physiological Effects:
3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that are responsible for pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in lab experiments is its high purity and good yield. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one. One potential area of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of research is the investigation of the potential applications of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in various fields.
Méthodes De Synthèse
The synthesis of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one involves the reaction of 4-methylacetophenone with 4-nitroaniline in the presence of concentrated sulfuric acid and acetic anhydride. The resulting compound is then reduced using sodium dithionite to obtain 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one. This method has been reported to yield a high purity and good yield of 3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one.
Propriétés
IUPAC Name |
3-acetyl-6-methyl-4-(4-methylanilino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-6-12(7-5-9)16-13-8-10(2)19-15(18)14(13)11(3)17/h4-8,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHQQEPXCJFSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)OC(=C2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)
![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)



![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)

![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5174139.png)

![methyl (5-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5174155.png)
![2-(4-methylphenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5174160.png)
![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)
